7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Attachment of the phenyl groups:
Cyclization and final modifications: The final step includes cyclization to form the pyridinone structure and any necessary modifications to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby affecting their activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway modulation: The compound could influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE include other thiazole and pyridinone derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different chemical and biological properties. Examples of similar compounds include:
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Pyridinone derivatives: Compounds with a pyridinone structure but varying side chains.
Properties
Molecular Formula |
C21H20N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H20N2O6S/c1-27-11-6-4-10(5-7-11)16-17-21(30-23-16)13(9-15(24)22-17)12-8-14(28-2)18(25)19(26)20(12)29-3/h4-8,13,25-26H,9H2,1-3H3,(H,22,24) |
InChI Key |
CIBOJYQAQQYYAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC(=C(C(=C4OC)O)O)OC |
Origin of Product |
United States |
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